molecular formula C19H22BBrO3 B8083768 1,3,2-Dioxaborolane, 2-[4-[(4-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-

1,3,2-Dioxaborolane, 2-[4-[(4-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-

Cat. No.: B8083768
M. Wt: 389.1 g/mol
InChI Key: ONPCZFWQFVANAV-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborolane, 2-[4-[(4-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- is a boron-containing compound with significant applications in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the field of cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxaborolane, 2-[4-[(4-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- typically involves the reaction of 4-bromomethylphenylboronic acid with pinacol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborolane, 2-[4-[(4-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryls: Formed in Suzuki-Miyaura coupling reactions.

    Organoboranes: Formed in hydroboration reactions.

    Boronic Acids/Esters: Formed in oxidation reactions

Scientific Research Applications

1,3,2-Dioxaborolane, 2-[4-[(4-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaborolane, 2-[4-[(4-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,2-Dioxaborolane, 2-[4-[(4-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- is unique due to its high stability and reactivity in cross-coupling reactions. Its structure allows for efficient transmetalation and reductive elimination steps, making it a preferred reagent in Suzuki-Miyaura coupling .

Properties

IUPAC Name

2-[4-[(4-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BBrO3/c1-18(2)19(3,4)24-20(23-18)15-7-5-14(6-8-15)13-22-17-11-9-16(21)10-12-17/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPCZFWQFVANAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BBrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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